REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[OH:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[NH:14][C:13](=[O:16])[CH:12]=[CH:11]2.[C:17](OC(=O)C)(=[O:19])[CH3:18]>ClC1C=CC=CC=1Cl>[C:17]([C:9]1[CH:8]=[CH:7][C:6]([OH:5])=[C:15]2[C:10]=1[CH:11]=[CH:12][C:13](=[O:16])[NH:14]2)(=[O:19])[CH3:18] |f:0.1.2.3|
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Name
|
|
Quantity
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93.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
32.24 g
|
Type
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reactant
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Smiles
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OC=1C=CC=C2C=CC(NC12)=O
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Name
|
|
Quantity
|
21.4 g
|
Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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320 mL
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Type
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solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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22.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The suspension is stirred for 30 minutes at 20-25° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the addition funnel is rinsed with a small amount of 1,2-dichlorobenzene
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Type
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TEMPERATURE
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Details
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The mixture is heated to IT=80° C.
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Type
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CUSTOM
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Details
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while purging the head-space with a stream of nitrogen. HCl evolution
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Type
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CUSTOM
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Details
|
IT=40° C
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Type
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STIRRING
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Details
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The reaction mixture is stirred for 1 hour at IT=80° C
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Duration
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1 h
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Type
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ADDITION
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Details
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The reaction mixture is poured hot (80° C.) over water (800 mL)
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Type
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ADDITION
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Details
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Water (100 mL) is added in the reaction vessel
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Type
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TEMPERATURE
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Details
|
to reflux temperature
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Type
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TEMPERATURE
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Details
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After 15 minutes at reflux temperature
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Duration
|
15 min
|
Type
|
ADDITION
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Details
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the suspension is added to the previous quench suspension
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Type
|
TEMPERATURE
|
Details
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The mixture is maintained for 15 minutes at IT=80° C.
|
Duration
|
15 min
|
Type
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WASH
|
Details
|
The yellow product is rinsed with water (2×200 mL, 50° C.)
|
Type
|
WASH
|
Details
|
rinsed with acetone (50 mL)
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Type
|
CUSTOM
|
Details
|
dried overnight under vacuum at 70° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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C(C)(=O)C1=C2C=CC(NC2=C(C=C1)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |